molecular formula C25H27ClN2O2 B14123767 1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B14123767
M. Wt: 422.9 g/mol
InChI Key: MXNCUUJAXIUTNM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a chlorophenyl group, a dimethyl-oxo-dihydroquinoline moiety, and a cyclopentanecarboxamide structure. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the 4-chlorophenyl intermediate: This can be achieved through the chlorination of a phenyl precursor.

    Synthesis of the 7,8-dimethyl-2-oxo-1,2-dihydroquinoline intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of intermediates: The final step involves coupling the 4-chlorophenyl intermediate with the 7,8-dimethyl-2-oxo-1,2-dihydroquinoline intermediate using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

    1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of cyclopentanecarboxamide.

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H27ClN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C25H27ClN2O2/c1-16-5-6-18-15-19(23(29)28-22(18)17(16)2)11-14-27-24(30)25(12-3-4-13-25)20-7-9-21(26)10-8-20/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

MXNCUUJAXIUTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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